molecular formula C19H20N4O4 B11351692 N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B11351692
M. Wt: 368.4 g/mol
InChI Key: ZQGPGXYCHCDSFS-UHFFFAOYSA-N
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Description

N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that features a benzodiazole core, a morpholine ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole core can bind to various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the furan carboxamide group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-morpholinyl)ethylcarbamoyl)-2-phenylvinylbenzamide: Shares the morpholine and benzamide moieties.

    Furan-2-carboxylic acid derivatives: Contains the furan carboxamide group.

Uniqueness

N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is unique due to its combination of a benzodiazole core, morpholine ring, and furan carboxamide group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C19H20N4O4/c24-18(22-7-10-26-11-8-22)13-23-15-5-2-1-4-14(15)21-17(23)12-20-19(25)16-6-3-9-27-16/h1-6,9H,7-8,10-13H2,(H,20,25)

InChI Key

ZQGPGXYCHCDSFS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4

Origin of Product

United States

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